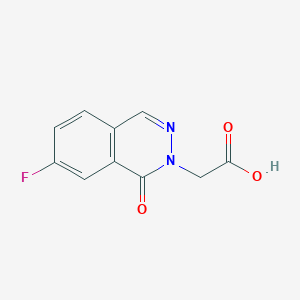

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

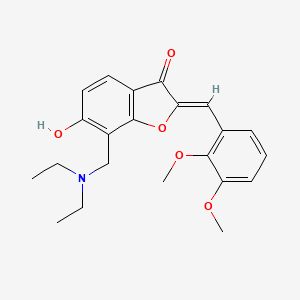

“2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid” is a chemical compound with the CAS Number: 2059999-46-9 . It has a molecular weight of 222.18 . The IUPAC name for this compound is 2-(7-fluoro-1-oxophthalazin-2(1H)-yl)acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atom and the acetic acid group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available data.Mechanism of Action

Target of Action

The primary targets of the compound 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like other phthalazinone derivatives, it may interact with its targets by binding to specific sites, leading to changes in the targets’ function .

Pharmacokinetics

Its molecular weight (22218 g/mol) suggests that it may have good bioavailability .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Advantages and Limitations for Lab Experiments

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several advantages for lab experiments. This compound is a powerful tool for studying protein-protein interactions and gene expression. This compound is also a suicide inhibitor, which allows for the selection of cells that express proteins of interest and the elimination of cells that do not express these proteins. However, this compound has several limitations for lab experiments. This compound is toxic to cells expressing CD, which limits its use in certain cell types. This compound is also a synthetic compound, which limits its use in vivo.

Future Directions

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several potential future directions for scientific research. This compound could be used to study the function of various proteins in different cell types. This compound could also be used to study the effects of different compounds on protein-protein interactions and gene expression. This compound could be modified to reduce its toxicity or to increase its specificity for different enzymes. This compound could also be used in combination with other compounds to study the effects of different drug combinations on cell growth and viability.

Conclusion:

In conclusion, this compound, also known as this compound, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a powerful tool for studying protein-protein interactions and gene expression. This compound is a suicide inhibitor of the enzyme cytosine deaminase (CD) and is converted into a toxic metabolite by CD. This compound has several advantages and limitations for lab experiments and has several potential future directions for scientific research.

Synthesis Methods

The synthesis of 2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves a multistep process that begins with the reaction of 2,3-dichlorophthalic anhydride with 4-fluoroaniline to form 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetic acid. This compound is then reacted with phosphorus oxychloride to form 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetyl chloride. The final step involves the reaction of 2-(4-fluoro-1,3-dihydrophthalazin-2-yl)acetyl chloride with glycine to form this compound.

Scientific Research Applications

2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has been widely used in scientific research as a tool to study gene expression, protein localization, and protein-protein interactions. This compound is used in the yeast two-hybrid system, which is a powerful technique used to study protein-protein interactions. This compound is used to select for cells that express proteins of interest and to eliminate cells that do not express these proteins. This compound is also used to study gene expression by regulating the expression of genes of interest. This compound has been used to study the function of various proteins, including transcription factors, kinases, and phosphatases.

properties

IUPAC Name |

2-(7-fluoro-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-7-2-1-6-4-12-13(5-9(14)15)10(16)8(6)3-7/h1-4H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARJZCFXACXNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)N(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2900620.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)

![2,5-dichloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2900624.png)

![3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2900626.png)

![Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2900629.png)

![1-Hydroxy-7-nitro-3,11-dioxa-9-azatricyclo[4.3.1.12,5]undecan-8-one](/img/structure/B2900630.png)

![6-Benzyl-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2900631.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-chlorophenyl)acetate](/img/structure/B2900633.png)

![N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2900634.png)